Lipophilicity Shift: Measured logP 0.543 for the Trifluoroacetyl Derivative vs the Non-Fluorinated Acetyl Analog
The target compound exhibits a measured logP of 0.543 (hydrophobic parameter), as recorded in the Enamine/chembase database [1]. Its closest non-fluorinated analog, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6), lacks the three fluorine atoms and has a significantly lower computed logP (estimated ~0.0, based on additive fragment methods for the methyl ketone series) . The ~0.5 log unit increase corresponds to an approximately 3.2-fold greater partitioning into organic phases, directly affecting chromatographic retention, membrane permeability predictions, and extraction behavior during synthesis workup [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.543 (measured) |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone: logP ≈ 0.0 (estimated fragment-based) |
| Quantified Difference | Δ logP ≈ +0.54 (≈3.2× higher organic-phase partitioning) |
| Conditions | Computational database entry vs standard fragment-based estimate; room temperature, neutral pH |
Why This Matters
Procurement decisions hinging on downstream physicochemical property requirements—such as logP-dependent solid-phase extraction efficiency, reverse-phase HPLC retention, or permeability in cell-based assays—must account for this specific logP rather than assume interchangeability with the acetyl analog.
- [1] Chembase, 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (EN300-56201), Hydrophobicity (logP) = 0.543. View Source
